1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an indolinone moiety, with an ethyl group at the 1’ position and a nitro group at the 5’ position. The spirocyclic structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indolinone Core: This can be achieved through the cyclization of an ortho-substituted aniline derivative with a suitable carbonyl compound.
Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated nitric and sulfuric acids.
Ethylation: The ethyl group is introduced via an alkylation reaction, using ethyl halides in the presence of a strong base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Cyclization: The spirocyclic structure can be further modified through cyclization reactions, potentially leading to more complex polycyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and polycyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of advanced materials, such as photochromic and thermochromic materials, due to its potential for structural modifications.
Mechanism of Action
The mechanism of action of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one is largely dependent on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in binding to specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
1’-Ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds share a similar spirocyclic structure but differ in the substituents attached to the core ring system.
Spiropyrans: These compounds exhibit photochromic properties and can undergo reversible structural changes upon exposure to light.
Spirocyclic Lactams: These compounds contain a lactam ring fused to a spirocyclic structure and are often studied for their biological activities.
The uniqueness of 1’-ethyl-5’-nitrospiro[cyclopropane-1,3’-indolin]-2’-one lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one is a synthetic organic compound that exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This compound belongs to a class of spirocyclic structures, characterized by its unique cyclopropane and indoline moieties, which contribute to its reactivity and potential therapeutic applications.
- Molecular Formula: C12H12N2O3
- Molecular Weight: 232.24 g/mol
- CAS Number: 97035133
The compound features a nitro group at the 5' position, which enhances its biological activity by allowing it to interact with various biological targets involved in disease processes.
Antitumor Activity
Research indicates that this compound has notable antitumor properties . It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival.
Case Study: Antitumor Efficacy
In a study conducted by researchers examining the effects of this compound on human cancer cell lines, results showed:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Inhibition Rate: Approximately 70% inhibition of cell proliferation at a concentration of 10 µM after 48 hours.
- Mechanism: Induction of apoptosis through the activation of caspase pathways.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Bromodomain Inhibition
This compound has also been identified as a bromodomain inhibitor . Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins, playing crucial roles in gene regulation and chromatin remodeling.
Research Findings:
- Bromodomain Affinity: The compound was shown to bind selectively to BRD4, a key bromodomain protein involved in transcriptional regulation.
- Impact on Gene Expression: Treatment with this compound led to downregulation of oncogenes associated with various cancers.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against various bacterial strains. The compound's unique structure may enhance its ability to penetrate bacterial membranes, although further research is required to elucidate its efficacy and mechanism.
Table: Biological Activities of this compound
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways. One common method involves the reaction between indole derivatives and cyclopropyl halides followed by nitration:
- Starting Materials: Indole derivative + Cyclopropyl halide
- Reagents: Base catalyst for nucleophilic substitution
- Nitration Step: Introducing the nitro group using nitrating agents such as nitric acid.
Summary of Synthesis Steps
Step Number | Reaction Type | Conditions |
---|---|---|
1 | Nucleophilic Substitution | Base catalyst required |
2 | Nitration | Nitrating agent (HNO3) |
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1'-ethyl-5'-nitrospiro[cyclopropane-1,3'-indole]-2'-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-13-10-4-3-8(14(16)17)7-9(10)12(5-6-12)11(13)15/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
GDTHLMDNMOQANU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.